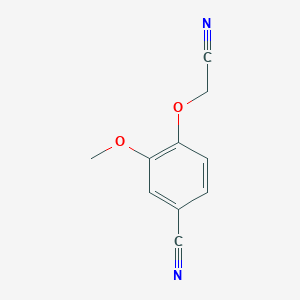

2-(4-Cyano-2-methoxy-phenoxy)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyanomethoxy)-3-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGPNRQRVMTJTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Interconversions Involving Oxygenated Groups:the Methoxy and Potential Precursor Hydroxyl Groups Are Also Subject to Strategic Fgi.

Demethylation of Methoxy (B1213986) Ethers: While the methoxy group is generally robust, methods exist for its selective cleavage to a phenol (B47542). A recently developed organophotoredox-catalyzed method using TMSCl allows for the chemoselective dealkylation of aryl alkyl ethers. acs.org This could be used, for example, if a synthetic route required the temporary protection of a phenol as its methyl ether.

Manipulation of Phenolic Hydroxyls: In the synthesis of related compounds like 4-cyano-2-methoxybenzenesulfonyl chloride, the starting material is 4-hydroxy-3-methoxybenzonitrile. orgsyn.org The phenolic hydroxyl group is first converted to a dimethylcarbamothioate, which then undergoes a thermal Newman-Kwart rearrangement to a thiocarbamate, followed by oxidative chlorination to yield the sulfonyl chloride. orgsyn.org This sequence is a sophisticated example of FGI used to build complex functionality on the core phenolic scaffold.

The table below outlines key functional group interconversions relevant to the synthesis of the target molecule and its precursors.

| Starting Functional Group | Target Functional Group | Reagents/Conditions | Purpose in Synthesis | Reference |

| Primary Amide (-CONH₂) | Nitrile (-CN) | Thionyl Chloride (SOCl₂), POCl₃, P₂O₅ | Introduction of the cyano group | google.comvanderbilt.edu |

| Methyl (-CH₃) | Aldehyde (-CHO) | 1. NBS (Bromination) 2. Hydrolysis (e.g., with weak base) | Creation of an aldehyde precursor from a toluene (B28343) derivative | google.com |

| Phenol (-OH) | O-Aryl Thiocarbamate | Dimethylthiocarbamoyl chloride, Base (e.g., DABCO) | Activation/modification of the phenol for further reaction | orgsyn.org |

| Methoxy Ether (-OCH₃) | Phenol (-OH) | BCl₃ or Photocatalyst + TMSCl | Deprotection or strategic unmasking of a hydroxyl group | acs.org |

| Carboxylic Acid (-COOH) | Nitrile (-CN) | 1. SOCl₂, NH₄OH (Amide formation) 2. Dehydrating agent | Complete conversion of a carboxyl to a cyano group | google.com |

Reactivity and Reaction Mechanisms of 2 4 Cyano 2 Methoxy Phenoxy Acetonitrile and Its Functional Derivatives

Nucleophilic Reactivity Profiles

The presence of both electron-donating (methoxy) and electron-withdrawing (cyano) groups on the aromatic ring, in addition to the ether and the second cyano group, creates a molecule with multiple sites susceptible to nucleophilic attack.

Exploration of Cyanide and Ether Reactivity

The two nitrile functionalities and the ether bond are primary sites for chemical transformations.

The aromatic nitrile group is generally susceptible to hydrolysis under both acidic and basic conditions, a reaction that proceeds via an amide intermediate to ultimately yield a carboxylic acid. numberanalytics.comnumberanalytics.comlibretexts.orgchemistrysteps.comjove.com The reaction is initiated by the protonation of the nitrile nitrogen in acidic media, which increases the electrophilicity of the carbon atom for a subsequent attack by water. libretexts.orgjove.com Conversely, in basic media, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. numberanalytics.comchemistrysteps.com The presence of the electron-donating methoxy (B1213986) group on the aromatic ring may influence the rate of these hydrolysis reactions. numberanalytics.com

The aliphatic nitrile of the cyanomethoxy group can also undergo similar hydrolysis reactions. Additionally, it can participate in nucleophilic substitution reactions where the cyanide ion acts as a leaving group, although this is less common under typical conditions.

The aryl ether bond in 2-(4-Cyano-2-methoxy-phenoxy)acetonitrile can be cleaved under specific catalytic conditions. Nickel-catalyzed hydrogenolysis is an effective method for the cleavage of aryl ether bonds. nih.govacs.org The mechanism often involves the oxidative addition of the C-O bond to the metal center, followed by reductive elimination. The specific conditions, such as the catalyst, solvent, and presence of a hydrogen source, dictate the reaction's efficiency and selectivity. nih.govrsc.org Cleavage can also be achieved using strong acids, though this method is less selective. organic-chemistry.org

Interactive Table: Reactivity of Functional Groups

| Functional Group | Type of Reaction | Reagents/Conditions | Expected Product |

| Aromatic Nitrile | Acid-catalyzed hydrolysis | H₃O⁺, heat | 4-Carboxy-2-methoxyphenoxy)acetonitrile |

| Aromatic Nitrile | Base-catalyzed hydrolysis | NaOH, H₂O, heat | Sodium 4-carboxy-2-methoxyphenoxyacetate |

| Aliphatic Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | (4-Cyano-2-methoxyphenoxy)acetic acid |

| Aryl Ether | Catalytic Hydrogenolysis | H₂, Pd/C | 4-Cyano-2-methoxyphenol and acetonitrile (B52724) |

| Aryl Ether | Acid Cleavage | HBr or HI, heat | 4-Cyano-2-methoxyphenol and iodoacetonitrile |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the synthesis of its derivatives.

Elucidation of SNAr Reaction Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the aromatic ring of this compound. wikipedia.orgnumberanalytics.comchemistrysteps.com The reaction proceeds through a two-step addition-elimination mechanism. numberanalytics.comyoutube.com In the first step, the nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.comyoutube.com The presence of electron-withdrawing groups, such as the cyano group, at positions ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. wikipedia.orgbyjus.com

Studies on Catalyzed and Uncatalyzed Pathways

Both catalyzed and uncatalyzed pathways are significant in the transformation of this compound.

Catalyzed Pathways:

Nitrile Hydrolysis: The hydrolysis of the nitrile group can be catalyzed by both acids and bases. numberanalytics.comnumberanalytics.com Metal complexes can also serve as catalysts for this transformation. numberanalytics.com Enzymatic hydrolysis using nitrilases or nitrile hydratases offers a mild and selective alternative. researchgate.net

Ether Cleavage: The cleavage of the aryl ether bond is often a catalyzed process. Nickel-based catalysts are effective for reductive cleavage in the absence of an external reductant. rsc.org Enzymatic systems, such as those involving glutathione (B108866) S-transferases, have been shown to cleave β-aryl ether bonds in lignin (B12514952) model compounds, suggesting potential biocatalytic routes for the selective cleavage of the ether linkage in the target molecule. osti.gov

Uncatalyzed Pathways:

Hydrolysis: While often catalyzed, the hydrolysis of the nitrile groups can proceed, albeit more slowly, in the absence of a catalyst, particularly at elevated temperatures.

Nucleophilic Substitution: Uncatalyzed nucleophilic substitution on the aromatic ring is possible if a strong nucleophile and a good leaving group are present. However, the ether oxygen is generally a poor leaving group unless protonated or activated.

Derivatization and Functionalization Studies

The functional groups of this compound provide multiple handles for derivatization, allowing for the synthesis of a wide range of new compounds. nih.govnih.govresearchgate.netdntb.gov.ua

From the Cyano Groups: The nitrile functionalities can be hydrolyzed to carboxylic acids, which can then be converted to esters, amides, or acid chlorides. libretexts.orgchemistrysteps.com Reduction of the nitriles can yield primary amines, which are valuable for further functionalization.

From the Ether Linkage: Cleavage of the ether bond reveals a phenolic hydroxyl group. organic-chemistry.orgorganic-chemistry.org This phenol (B47542) can then be alkylated or acylated to introduce a variety of substituents. nih.govnih.gov

On the Aromatic Ring: Electrophilic aromatic substitution reactions are also possible, although the substitution pattern will be directed by the existing methoxy (ortho, para-directing) and cyano (meta-directing) groups.

Interactive Table: Potential Derivatization Reactions

| Starting Functional Group | Reaction | Reagents | Product Functional Group |

| Aromatic/Aliphatic Nitrile | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Aromatic/Aliphatic Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Carboxylic Acid (from nitrile hydrolysis) | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid (from nitrile hydrolysis) | Amidation | Amine, Coupling agent | Amide |

| Aryl Ether | Cleavage | BBr₃ or H₂/Pd | Phenol |

| Phenol (from ether cleavage) | Alkylation | Alkyl halide, Base | New Ether |

| Phenol (from ether cleavage) | Acylation | Acyl chloride, Base | Ester |

This detailed exploration of the reactivity and derivatization potential of this compound highlights its versatility as a scaffold in synthetic organic chemistry.

Amide Formation and Related Acetonitrile Derivatizations

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo various transformations, most notably hydrolysis to form amides and carboxylic acids.

The direct conversion of the nitrile to an amide is a significant reaction, yielding 2-(4-Cyano-2-methoxy-phenoxy)acetamide. This transformation can be achieved through controlled hydrolysis, typically under acidic or basic conditions. The existence of this acetamide (B32628) derivative is confirmed in chemical databases, highlighting its accessibility as a synthetic intermediate wikipedia.org. While specific reaction conditions for the synthesis of 2-(4-Cyano-2-methoxy-phenoxy)acetamide from the parent nitrile are not detailed in the readily available literature, general methods for nitrile hydration are well-established. For instance, heating a nitrile compound in the presence of water and a manganese dioxide catalyst is a known method for converting nitriles to their corresponding amides wikipedia.org.

Furthermore, N-substituted amides can be synthesized. A related example is the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, which involves the acylation of m-anisidine (B1676023) with ethyl cyanoacetate (B8463686) at elevated temperatures (120–200 °C) organic-chemistry.org. This suggests that the active methylene (B1212753) group in phenoxyacetonitrile (B46853) derivatives can be a site for acylation reactions to form related amide structures.

Complete hydrolysis of the nitrile group leads to the formation of the corresponding carboxylic acid, 2-(4-cyano-2-methoxyphenoxy)acetic acid google.com. This derivative is a key intermediate for further functionalization, such as esterification or conversion to other acid derivatives. The hydrolysis can be carried out under more vigorous acidic or basic conditions than those used for amide formation google.com.

The following table summarizes the key derivatives formed through reactions of the acetonitrile group:

| Derivative Name | Molecular Formula | Reaction Type | Reference |

| 2-(4-Cyano-2-methoxy-phenoxy)acetamide | C₁₀H₁₀N₂O₃ | Hydrolysis | wikipedia.org |

| 2-(4-cyano-2-methoxyphenoxy)acetic acid | C₁₀H₉NO₄ | Hydrolysis | google.com |

| 2-(4-Cyano-2-methoxy-phenoxy)-N,N-dimethylacetamide | C₁₂H₁₄N₂O₃ | Amidation | youtube.com |

Condensation and Coupling Reactions Utilizing the Phenoxyacetonitrile Core

The phenoxyacetonitrile core of this compound possesses an active methylene group (—CH₂—CN) situated between the phenoxy group and the electron-withdrawing nitrile group. This structural feature imparts significant reactivity, making it a valuable synthon for various condensation and coupling reactions to form new carbon-carbon bonds.

Knoevenagel Condensation:

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product wikipedia.org. The active methylene group in this compound is sufficiently acidic to be deprotonated by a weak base, such as an amine, to form a carbanion. This carbanion can then act as a nucleophile, attacking an aldehyde or ketone.

While specific examples of Knoevenagel condensation involving this compound are not prominently documented in the reviewed literature, the reaction is widely applied to other active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate youtube.comchemicalpapers.comyoutube.com. It is therefore highly probable that this compound would react with various aldehydes and ketones in the presence of a suitable base to afford the corresponding α,β-unsaturated derivatives. The general mechanism for such a reaction is depicted below:

Step 1: Deprotonation of the active methylene group to form a carbanion. Step 2: Nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone. Step 3: Dehydration of the resulting aldol-type intermediate to form the final α,β-unsaturated product.

Thorpe-Ziegler Reaction:

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic ketone after acidic hydrolysis organic-chemistry.org. While the parent molecule, this compound, is a mononitrile, its derivatives could potentially undergo this reaction if a second nitrile group is introduced into the molecule. The reaction proceeds via a base-catalyzed self-condensation of nitriles to form enamines organic-chemistry.org. This highlights a potential pathway for the synthesis of cyclic compounds from appropriately substituted derivatives of the phenoxyacetonitrile core.

Claisen-type Condensations:

The active methylene group in this compound can also participate in Claisen-type condensations. In these reactions, the carbanion generated from the active methylene group can react with an ester. While the classical Claisen condensation involves two ester molecules, related reactions can occur with other active methylene compounds google.com. For example, the reaction of a nitrile with an ester in the presence of a strong base can lead to the formation of a β-ketonitrile google.com. A study on the Claisen condensation of dimethyl 2,3-thiophenedicarboxylate with acetonitrile showed that the reaction proceeded on the carbon of the methoxycarbonyl group. This indicates the potential for this compound to act as the active methylene component in such condensations.

The following table outlines the potential condensation and coupling reactions:

| Reaction Type | Reactant Type for Core | Potential Product Type | Reference for General Reaction |

| Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated phenoxyacetonitrile derivative | wikipedia.orgyoutube.comchemicalpapers.comyoutube.com |

| Thorpe-Ziegler Reaction | Dinitrile derivative | Cyclic ketone derivative | organic-chemistry.org |

| Claisen-type Condensation | Ester | β-Ketophenoxyacetonitrile derivative | google.com |

Advanced Spectroscopic and Structural Elucidation of 2 4 Cyano 2 Methoxy Phenoxy Acetonitrile and Its Analogs

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of molecular structure. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of the chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, offering insights into the functional groups and their relative positions.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Cyano-2-methoxy-phenoxy)acetonitrile is expected to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The aromatic protons on the phenoxy ring are anticipated to appear as a complex multiplet pattern in the downfield region (typically δ 6.5-8.0 ppm) due to spin-spin coupling. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, likely around δ 3.8-4.0 ppm. The methylene (B1212753) protons of the acetonitrile (B52724) moiety (-OCH₂CN) are expected to appear as a singlet in the region of δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbon atoms of the cyano group (-CN), the aromatic ring, the methoxy group (-OCH₃), and the acetonitrile methylene group (-OCH₂CN). The cyano carbon typically resonates in the range of δ 115-125 ppm. The aromatic carbons will show a series of peaks between δ 110-160 ppm. The methoxy carbon is expected around δ 55-60 ppm, and the methylene carbon adjacent to the oxygen and cyano group will likely appear in the δ 50-60 ppm range.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment for this compound would show positive signals for the methoxy (CH₃) and any aromatic CH groups, and a negative signal for the methylene (CH₂) group. Quaternary carbons, such as the ipso-carbons of the aromatic ring and the cyano carbon, would be absent in a DEPT-135 spectrum.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 8.0 (m) | 110 - 160 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (s) | 55 - 60 |

| Methylene (-OCH₂CN) | 4.5 - 5.0 (s) | 50 - 60 |

| Cyano (-CN) | - | 115 - 125 |

Note: (s) denotes a singlet, (m) denotes a multiplet. These are predicted values and may vary based on solvent and other experimental conditions.

In a study of the related compound, 4-methoxybenzyl cyanide, the ¹H NMR spectrum in CDCl₃ showed signals for the methoxy protons at δ 3.80 (s, 3H) and the benzyl (B1604629) protons at δ 3.65 (s, 2H), with the aromatic protons appearing in the range of δ 6.8-7.3 ppm. chemicalbook.com This provides a valuable comparative reference for the expected shifts in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, several key absorptions are expected:

C≡N Stretch: The cyano group will exhibit a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. This is a highly characteristic peak.

C-O-C Stretch: The ether linkage (phenoxy and methoxy groups) will show strong, characteristic C-O stretching bands. The aryl-alkyl ether linkage is expected to produce a strong, sharp band around 1250 cm⁻¹ (asymmetric stretch) and a symmetric stretching band near 1040 cm⁻¹.

Aromatic C=C Stretch: The benzene (B151609) ring will display several medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

C-H Stretch: The aromatic C-H bonds will show stretching vibrations above 3000 cm⁻¹, while the aliphatic C-H bonds of the methoxy and methylene groups will absorb just below 3000 cm⁻¹.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Intensity |

| Cyano (C≡N) | 2220 - 2260 | Medium, Sharp |

| Aryl-Alkyl Ether (C-O) | 1200 - 1275 (asymmetric) | Strong, Sharp |

| 1020 - 1075 (symmetric) | Strong, Sharp | |

| Aromatic (C=C) | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H | 2850 - 2960 | Medium |

The IR spectrum of a similar compound, (2-methoxyphenyl)acetonitrile, shows characteristic absorptions that support these expected ranges. nist.gov

X-ray Crystallographic Analysis for Molecular and Supramolecular Architecture

Determination of Molecular Geometry and Conformation

In a study of the analog 4-(2-methoxyphenoxy)phthalonitrile, the dihedral angle between the phthalonitrile (B49051) and phenoxy rings was found to be 83.84(11)°. mdpi.com This significant twist is a common feature in such diaryl ether structures and is expected to be present in this compound as well.

| Parameter | Expected Value |

| C-O-C bond angle | ~118-120° |

| Dihedral angle (Aryl-O-CH₂) | Variable, likely non-planar |

| C≡N bond length | ~1.14 Å |

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H⋯N, C-H⋯π)

The crystal packing of this compound will be governed by a variety of non-covalent interactions. The presence of the cyano group makes it a potential hydrogen bond acceptor. Weak C-H⋯N hydrogen bonds involving the aromatic or methylene protons and the nitrogen atom of the cyano group are likely to be a significant feature in the crystal packing.

Furthermore, the aromatic ring can participate in π-π stacking interactions and C-H⋯π interactions. In these interactions, the electron-rich π-system of the benzene ring interacts with adjacent rings or with C-H bonds.

Studies on related phthalonitrile derivatives have shown the importance of such interactions. For instance, in the crystal structure of 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile, C—H⋯N hydrogen bonds were observed to form inversion dimers. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the surface, it is possible to identify regions of close intermolecular contact, which correspond to hydrogen bonds and other interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

H⋯H contacts: These are typically the most abundant contacts, arising from van der Waals interactions, and would cover a large area of the Hirshfeld surface.

C⋯H/H⋯C contacts: These represent C-H⋯π interactions and would also be significant.

N⋯H/H⋯N contacts: These would highlight the C-H⋯N hydrogen bonds.

O⋯H/H⋯O contacts: These would indicate any C-H⋯O interactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. It is frequently used to optimize molecular geometries, calculate thermodynamic properties, and predict spectroscopic signatures. For analogous compounds, DFT methods, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to investigate ground-state structures and energetic behavior. researchgate.net Such studies on related molecules typically reveal insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. However, no specific DFT data for 2-(4-Cyano-2-methoxy-phenoxy)acetonitrile has been reported.

Ab initio (from first principles) molecular orbital methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a rigorous, wave-function-based approach to understanding molecular properties. mdpi.com These methods are invaluable for studying electronic effects, such as charge distribution and orbital interactions, which govern a molecule's reactivity. For instance, studies on similar aromatic compounds often analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net Without specific studies on this compound, a detailed analysis of its electronic landscape and reactivity based on ab initio calculations is not possible.

Molecular Modeling and Simulations

Molecular modeling encompasses a broader range of computational techniques used to simulate and predict how molecules behave and interact.

Most flexible molecules can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them by mapping the potential energy surface. Studies on similar ether-linked aromatic compounds have utilized methods like DFT to identify stable conformers and have found that the relative stability can be influenced by solvent effects. unife.itresearchgate.net For this compound, such an analysis would be crucial to understand its preferred shape in different environments, but the necessary research is absent from the literature.

Synthetic Utility and Applications of 2 4 Cyano 2 Methoxy Phenoxy Acetonitrile As a Chemical Intermediate

Precursor in Heterocyclic Compound Synthesis

The unique arrangement of functional groups in 2-(4-Cyano-2-methoxy-phenoxy)acetonitrile makes it an adept starting material for building a variety of heterocyclic systems. The active methylene (B1212753) group can act as a nucleophile in condensation reactions, while the nitrile provides a key carbon-nitrogen fragment essential for ring formation.

Role in Pyridine (B92270) Derivative Formation

Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals and agrochemicals. nih.gov The synthesis of functionalized pyridines can be effectively achieved through multi-component reactions like the Guareschi-Thorpe condensation. drugfuture.comnih.govnih.gov This reaction typically involves the condensation of a cyano-activated methylene compound, such as an alkyl cyanoacetate (B8463686), with a 1,3-dicarbonyl compound in the presence of an ammonia (B1221849) source. rsc.org

In this context, this compound can serve as the requisite active methylene component. The reaction would proceed via a base-catalyzed Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield a highly substituted 2-hydroxypyridine (B17775) (or its tautomeric pyridone) bearing the complex 4-cyano-2-methoxyphenoxymethyl substituent. The versatility of this approach allows for the introduction of diverse substituents onto the pyridine ring by varying the 1,3-dicarbonyl partner.

Table 1: Proposed Synthesis of Pyridine Derivatives via Guareschi-Thorpe Reaction

| Reactant 1 | Reactant 2 | General Conditions | Product Class |

|---|

Synthesis of Pyrimidine-based Architectures

The pyrimidine (B1678525) nucleus is a cornerstone of life, forming the basis of nucleobases like cytosine, thymine, and uracil, and is a privileged scaffold in medicinal chemistry. thieme-connect.deresearchgate.net A primary method for constructing the pyrimidine ring involves the cyclocondensation of a three-carbon component with a source of two nitrogen atoms, such as amidines or guanidine. organic-chemistry.orgmdpi.com

The nitrile functionality of this compound, along with its adjacent methylene carbon, can act as a C-C-N fragment. More directly, the compound can be utilized in syntheses where a nitrile is a key electrophile. For instance, in reactions analogous to those described for other activated nitriles, it can condense with amides or amidines to form pyrimidine rings. nih.govnih.gov A plausible route involves the reaction of this compound with an amidine (like formamidine (B1211174) or guanidine). The reaction is initiated by the addition of the amidine to the nitrile group, followed by intramolecular cyclization involving the active methylene group and subsequent aromatization, leading to the formation of an aminopyrimidine derivative.

Table 2: Proposed Synthesis of Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | General Conditions | Product Class |

|---|---|---|---|

| This compound | Amidine hydrochloride (e.g., Guanidine HCl) | Base (e.g., NaOEt), Alcohol solvent, Reflux | 2,4-Diamino-5-(4-cyano-2-methoxyphenoxymethyl)pyrimidine |

Intermediate in Azetidinone Scaffold Construction

The 2-azetidinone, or β-lactam, ring is the core structural motif of the most important class of antibiotics, including penicillins and cephalosporins. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a versatile and widely used method for constructing this strained four-membered ring. wikipedia.orgrsc.orgorganic-chemistry.org

The utility of this compound in this context is as a precursor to one of the key components. The phenoxyacetonitrile (B46853) moiety can be hydrolyzed to the corresponding phenoxyacetic acid. This acid can then be converted to an acid chloride and subsequently treated with a tertiary amine (like triethylamine) to generate a ketene in situ. This ketene, bearing the 4-cyano-2-methoxyphenoxy substituent, can then undergo the [2+2] cycloaddition with a suitable imine to furnish a β-lactam. This strategy allows for the incorporation of the complex side chain, which is characteristic of many modern β-lactam antibiotics. Furthermore, patents describe methods for producing 4-cyano-2-azetidinones, highlighting the value of the cyano group as a functional handle in these scaffolds. google.com

Table 3: Proposed Multi-Step Synthesis of Azetidinone Scaffolds

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Hydrolysis | This compound | Aqueous Acid (e.g., H₂SO₄) | (4-Cyano-2-methoxy-phenoxy)acetic acid |

| 2. Ketene Formation | (4-Cyano-2-methoxy-phenoxy)acetic acid | 1. SOCl₂ 2. Et₃N | (4-Cyano-2-methoxyphenoxy)ketene |

Utility in Thiazole (B1198619) and Benzothiazole (B30560) Derivative Synthesis

Thiazole and benzothiazole rings are prevalent in biologically active compounds, including anticancer agents and industrial chemicals. nih.govnih.govresearchgate.net The most fundamental route to thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. organic-chemistry.orgrsc.org

To utilize this compound in a Hantzsch-type synthesis, the nitrile group would first be converted to the corresponding thioamide. This can be achieved by treatment with a sulfiding agent like phosphorus pentasulfide or Lawesson's reagent. The resulting 2-(4-cyano-2-methoxy-phenoxy)thioacetamide can then be reacted with an α-haloketone to yield a highly functionalized 2,4-disubstituted thiazole.

For benzothiazole synthesis, a common method involves the condensation of a carboxylic acid derivative with 2-aminothiophenol. organic-chemistry.orgnih.gov Here, the nitrile of the starting material can be hydrolyzed to the carboxylic acid, (4-cyano-2-methoxy-phenoxy)acetic acid. Subsequent condensation of this acid with 2-aminothiophenol, often promoted by a coupling agent or under dehydrating conditions, would lead to the formation of 2-((4-cyano-2-methoxyphenoxy)methyl)benzo[d]thiazole.

Table 4: Proposed Synthesis of Thiazole and Benzothiazole Derivatives

| Target Scaffold | Synthetic Route | Key Reaction |

|---|---|---|

| Thiazole | 1. Conversion of nitrile to thioamide. 2. Reaction with α-haloketone. | Hantzsch Thiazole Synthesis |

Strategic Intermediate in Complex Molecule Design

The value of a chemical intermediate is measured by its ability to serve as a versatile building block in the assembly of more complex target molecules. This compound excels in this role due to the presence of multiple, differentially reactive functional groups.

Utilization in Multi-Step Organic Syntheses

In the context of a multi-step synthesis, this compound offers chemists a platform from which numerous synthetic pathways can be launched. mdpi.comed.gov The strategic advantage of this intermediate lies in the ability to selectively manipulate its functional groups.

Nitrile Chemistry : The nitrile group is a versatile functional handle. It can be:

Retained as a key structural feature, providing polarity or acting as a hydrogen bond acceptor.

Hydrolyzed under acidic or basic conditions to afford a carboxylic acid or a primary amide, respectively. These products open up access to amide coupling chemistry, ester formation, and other transformations.

Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting aminomethyl group is a common pharmacophore and a key linker unit.

Used in cycloaddition reactions to form various heterocycles, as detailed in the sections above. researchgate.netsapub.org

Active Methylene Chemistry : The α-methylene protons are acidic and can be deprotonated with a suitable base to form a nucleophilic carbanion. This allows for:

Alkylation with various electrophiles to introduce new carbon-carbon bonds.

Condensation reactions with aldehydes and ketones (Knoevenagel condensation).

Participation as the active methylene component in multi-component reactions for heterocyclic synthesis. nih.gov

The presence of the stable phenoxy ether linkage and the methoxy (B1213986) group on the aromatic ring adds to the molecular complexity and provides specific steric and electronic properties to the final target molecule. A synthetic chemist can, therefore, devise a synthetic route that first utilizes the reactivity of the acetonitrile (B52724) moiety and then, in later steps, modifies other parts of the molecule, or vice-versa. This strategic flexibility makes this compound a valuable intermediate in the design and execution of complex organic syntheses.

Supramolecular Chemistry Aspects of 2 4 Cyano 2 Methoxy Phenoxy Acetonitrile and Phenoxyacetonitrile Architectures

Investigation of Non-Covalent Interactions in Self-Assembly

The self-assembly of 2-(4-Cyano-2-methoxy-phenoxy)acetonitrile into well-defined supramolecular structures is primarily driven by a combination of weak, non-covalent interactions. oup.comunam.mx The presence of various functional groups, including the cyano, methoxy (B1213986), and aromatic rings, allows for a diverse range of interactions that collectively stabilize the resulting assembly.

The cyano group (C≡N) is a versatile participant in supramolecular chemistry. researchgate.net Its linear geometry and the presence of a lone pair of electrons on the nitrogen atom, coupled with the electron-withdrawing nature of the group, enable it to engage in several key interactions. oup.comresearchgate.net These include:

Dipole-Dipole Interactions: The significant dipole moment of the cyano group can lead to strong, antiparallel arrangements with neighboring nitrile groups to minimize electrostatic repulsion and maximize attraction. researchgate.net

Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming C–H···N hydrogen bonds with suitable donor groups on adjacent molecules. researchgate.net

π-π Stacking: The electron-withdrawing nature of the cyano group can influence the electron density of the attached phenyl ring, promoting π-π stacking interactions with other aromatic systems. oup.com

The methoxy group (-OCH₃) also plays a crucial role in directing self-assembly. The oxygen atom, with its lone pairs of electrons, is a potent hydrogen bond acceptor, capable of forming C–H···O hydrogen bonds. acs.orgnih.gov These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal packing. dntb.gov.ua

The phenoxyacetonitrile (B46853) framework itself provides a scaffold for various non-covalent forces. The aromatic rings are prone to π-π stacking interactions , where the overlapping of π-orbitals between parallel rings provides a stabilizing force. Furthermore, the numerous C-H bonds throughout the molecule can act as weak hydrogen bond donors, participating in C–H···O and C–H···N interactions . researchgate.netresearchgate.netnih.govresearchgate.net Van der Waals forces, though non-directional, are also critical in ensuring efficient packing of the molecules in the solid state. unam.mx

The interplay of these various non-covalent interactions dictates the final three-dimensional structure of the molecular assembly. The specific geometry and relative strengths of these interactions will determine the packing motif, which can range from simple dimeric structures to complex, extended networks. acs.orgias.ac.in

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Donor | Acceptor | Role in Self-Assembly |

| Hydrogen Bond | C-H (aromatic, methylene (B1212753), methyl) | N (cyano), O (methoxy, ether) | Directional control of molecular packing, formation of chains and networks. researchgate.netnih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization of layered structures, contribution to overall packing efficiency. oup.com |

| Dipole-Dipole | Cyano Group | Cyano Group | Formation of antiparallel dimers, influences molecular orientation. researchgate.net |

| Van der Waals Forces | Entire Molecule | Entire Molecule | Non-directional packing stabilization. unam.mx |

Influence of Electronic Effects on Aggregation Behavior

The aggregation behavior of phenoxyacetonitrile derivatives is significantly influenced by the electronic properties of the substituents on the aromatic ring. nih.gov The presence of electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, thereby affecting the strength and nature of the intermolecular interactions that drive self-assembly. nih.govscielo.br

In the case of this compound, the molecule possesses both an electron-withdrawing group (EWG), the cyano group, and an electron-donating group (EDG), the methoxy group.

The cyano group , being a strong EWG, reduces the electron density of the phenyl ring. This can enhance π-π stacking interactions by creating a more electron-deficient π-system that can favorably interact with electron-rich regions of neighboring molecules. mdpi.com Furthermore, the strong dipole moment induced by the cyano group can lead to pronounced dipole-dipole interactions, which can be a dominant force in the aggregation process. rsc.org

Conversely, the methoxy group is an EDG, which increases the electron density on the phenyl ring, particularly at the ortho and para positions, through resonance. This increased electron density can strengthen the ability of the aromatic ring to act as a π-electron donor in interactions with electron-deficient aromatic systems. The oxygen atom of the methoxy group also enhances the molecule's capacity to act as a hydrogen bond acceptor. acs.orgnih.gov

Table 2: Predicted Influence of Substituents on the Aggregation Behavior of Phenoxyacetonitrile Derivatives

| Substituent Type | Example Group | Effect on Phenyl Ring Electron Density | Predicted Impact on Aggregation |

| Electron-Donating | -OCH₃, -CH₃ | Increase | Enhanced hydrogen bond acceptor capability, stronger interactions with electron-deficient rings. nih.gov |

| Electron-Withdrawing | -CN, -NO₂ | Decrease | Enhanced π-π stacking, stronger dipole-dipole interactions. mdpi.com |

Design Principles for Supramolecular Architectures

The design of specific supramolecular architectures based on phenoxyacetonitrile scaffolds relies on the strategic placement of functional groups that can direct self-assembly through predictable non-covalent interactions. rsc.orgdigitellinc.com By understanding the roles of different functional groups and their electronic effects, it is possible to engineer molecules that will assemble into desired one-, two-, or three-dimensional structures.

A key design principle is the concept of supramolecular synthons . These are robust and predictable patterns of intermolecular interactions. For instance, the antiparallel dimer formed by two cyano groups is a reliable synthon that can be used to link molecular units together. nih.gov Similarly, hydrogen bonds involving the methoxy group can be exploited to form chains or sheets. acs.org

To create more complex architectures, one can employ a hierarchical approach to self-assembly. Strong, highly directional interactions, such as hydrogen bonds, can be used to form primary structures like chains or ribbons. Weaker, less directional interactions, such as π-π stacking and van der Waals forces, can then guide the packing of these primary structures into higher-order assemblies. ias.ac.in

The electronic properties of the molecule can also be tuned to control the final architecture. By varying the electron-donating and electron-withdrawing nature of the substituents, one can modulate the strength of different non-covalent interactions and thus favor one packing motif over another. For example, increasing the electron-withdrawing character of the molecule might favor structures dominated by π-π stacking. mdpi.com

In the context of this compound, the combination of a hydrogen bond acceptor (methoxy, cyano), a π-acidic aromatic ring (due to the cyano group), and a π-basic aromatic ring (due to the methoxy group) provides a rich set of tools for supramolecular design. Careful consideration of these features can, in principle, allow for the rational design of novel materials with specific solid-state structures and properties.

Future Research Directions and Perspectives

Exploration of Emerging Synthetic Methodologies for Enhanced Efficiency

The synthesis of 2-(4-Cyano-2-methoxy-phenoxy)acetonitrile and its analogs is poised for significant advancements through the adoption of modern synthetic strategies. Future research will likely focus on moving beyond traditional methods to more efficient, safer, and scalable processes.

Photocatalysis: Visible-light-mediated photocatalysis offers a promising route for the construction of the diaryl ether linkage and the introduction of the nitrile group. nih.gov Research could explore the use of organic photoredox catalysts for the C-O coupling of a suitably substituted phenol (B47542) and an acetonitrile (B52724) precursor, potentially reducing the need for harsh reagents and high temperatures. ethernet.edu.et

Flow Chemistry: Continuous flow synthesis presents a powerful tool for the safe and efficient production of nitrile-containing compounds, which can often involve hazardous reagents or intermediates. nih.govmdpi.com Future studies could develop a telescoped flow process for this compound, integrating multiple reaction steps into a single, continuous operation to improve yield and minimize waste. rsc.orgspecialchem.com

Biocatalysis: The use of enzymes for nitrile synthesis is a rapidly growing field, offering a green alternative to conventional chemical methods. researchgate.netnih.gov Research could focus on identifying or engineering enzymes, such as aldoxime dehydratases, for the cyanide-free synthesis of the acetonitrile group. indianchemicalnews.com Furthermore, biocatalytic approaches could be explored for the enantioselective synthesis of chiral derivatives, opening avenues in pharmaceutical applications. researchgate.netresearchgate.net

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high selectivity, use of visible light as a renewable energy source. nih.gov | Development of specific catalysts for C-O bond formation and cyanation. ethernet.edu.et |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, and process control. nih.govrsc.org | Design of integrated multi-step flow reactors for continuous production. rsc.org |

| Biocatalysis | Environmentally friendly, high stereoselectivity, avoidance of toxic cyanide reagents. researchgate.netnih.govgoogle.com | Screening and engineering of enzymes for specific transformations. indianchemicalnews.comresearchgate.netresearchgate.net |

Deeper Mechanistic Insights into Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing processes and designing new applications.

Mechanistic Studies of Diaryl Ether Formation: The formation of the ether linkage is a key step in the synthesis of this molecule. Future research could employ computational and experimental techniques to elucidate the mechanisms of copper- or palladium-catalyzed C-O cross-coupling reactions, focusing on the role of ligands and the kinetics of the process. researchgate.netncl.res.in Understanding these mechanisms can lead to the development of more efficient and robust catalytic systems.

Investigation of Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into amines, amides, or carboxylic acids. slideshare.netwikipedia.org Mechanistic studies on the hydrolysis or reduction of the nitrile in this compound would provide valuable data for its use as a synthetic intermediate. For instance, understanding the factors that control the selective hydrolysis to the corresponding amide versus the carboxylic acid would be of significant interest.

Solid-State Polymerization Mechanisms: Given its potential as a monomer, investigating the mechanism of solid-state polymerization could reveal novel pathways to highly ordered polymeric materials. brandeis.eduwiley.com Spectroscopic and crystallographic studies could track the transformation from monomer to polymer in the solid state, providing insights into topochemical control and the resulting polymer morphology.

Expansion of Synthetic Utility in Advanced Material and Synthetic Chemistry

The unique combination of functional groups in this compound makes it an attractive building block for advanced materials with tailored properties.

High-Performance Polymers: The presence of the aromatic ring and the polar nitrile group suggests that this compound could serve as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. researchgate.netresearchgate.net Future research could focus on the polymerization of derivatives of this compound to create materials with high thermal stability, good mechanical properties, and specific dielectric characteristics. ncl.res.inlu.se The nitrile group can enhance polymer properties and also serve as a site for cross-linking or further functionalization. researchgate.net

Functional Materials: The nitrile group is known to coordinate with metal ions, suggesting that polymers derived from this compound could be used in the development of functional materials such as catalysts, sensors, or materials for gas separation and storage. nih.gov Research into the synthesis of polymeric nanocomposites by incorporating nanoparticles could lead to materials with enhanced thermal, mechanical, or barrier properties. labinsights.nl

Liquid Crystal Applications: The rigid aromatic core of the molecule suggests potential applications in the field of liquid crystals. By incorporating this unit into larger molecules, it may be possible to design new liquid crystalline materials with specific phase behaviors and electro-optical properties.

| Potential Application | Rationale based on Molecular Structure | Future Research Direction |

| High-Performance Polymers | Aromatic backbone for thermal stability; nitrile groups for polarity and cross-linking. researchgate.netresearchgate.netresearchgate.net | Synthesis and characterization of polyamides and polyimides. ncl.res.inlu.se |

| Functional Materials | Nitrile group's ability to coordinate with metals and influence electronic properties. nih.gov | Development of polymer-based catalysts, sensors, and nanocomposites. labinsights.nlmdpi.com |

| Liquid Crystal Precursors | Rigid molecular structure. | Design and synthesis of liquid crystalline compounds incorporating the cyanophenoxy moiety. |

Integration with Sustainable and Circular Chemistry Initiatives

Aligning the lifecycle of this compound with the principles of green and circular chemistry is a critical future direction.

Bio-based Sourcing: A significant area of future research will be the development of synthetic routes that utilize renewable feedstocks. Lignin (B12514952), an abundant biopolymer rich in aromatic structures, could potentially serve as a renewable source for the phenoxy moiety of the molecule. indianchemicalnews.comrsc.org Research into lignin depolymerization and functionalization could provide a sustainable pathway to key intermediates. nih.gov

Design for Recyclability: For applications in polymer science, designing polymers derived from this compound for chemical recyclability will be paramount. rsc.orgnih.gov This involves creating polymers that can be efficiently depolymerized back to their constituent monomers, enabling a closed-loop lifecycle. researchgate.net The ether and nitrile linkages could be targeted for selective cleavage under specific conditions to facilitate recycling. nih.govchemistryviews.org

Circular Economy Strategies: Beyond recyclability, future research should consider the broader circular economy context. This includes exploring the potential to upcycle waste streams from other chemical processes into valuable intermediates for the synthesis of this compound. nih.gov Furthermore, developing strategies for the recovery and reuse of catalysts and solvents used in its synthesis will be crucial for minimizing the environmental footprint. researchgate.net For instance, the management and recycling of nitrile-containing waste, such as nitrile rubber, is an active area of research that could provide insights into handling polymers derived from this compound. nih.govresearchgate.netresearchgate.net

Q & A

Q. What are the key functional groups in 2-(4-Cyano-2-methoxy-phenoxy)acetonitrile, and how do they influence its reactivity?

The compound contains a cyano group (-C≡N), methoxy group (-OCH₃), and phenoxy ether linkage (-O-). The cyano group is highly polar and participates in nucleophilic additions or substitutions. The methoxy group acts as an electron-donating substituent, stabilizing aromatic intermediates via resonance. The phenoxy ether linkage can undergo cleavage under acidic or reductive conditions. These groups collectively enable diverse reactivity, such as participation in cyclization or coupling reactions, which are critical for synthesizing heterocyclic derivatives .

Q. What methodologies are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the positions of methoxy, cyano, and phenoxy groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves crystal structure and validates stereoelectronic effects (e.g., bond angles influenced by substituents) .

- Infrared Spectroscopy (IR): Identifies functional groups via characteristic stretches (e.g., C≡N at ~2200 cm⁻¹) .

Q. What are common synthetic routes for this compound?

A plausible route involves:

- Step 1: Nitration and methoxylation of phenol derivatives to synthesize 4-cyano-2-methoxyphenol.

- Step 2: Etherification via nucleophilic substitution using chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should this compound be stored to ensure stability?

Store in a desiccator at 4°C under inert gas (N₂ or Ar) to prevent hydrolysis of the cyano group or oxidation of the methoxy substituent. Avoid prolonged exposure to light, as UV radiation may degrade the phenoxy linkage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in its synthesis?

- Catalyst Screening: Use palladium or copper catalysts for coupling reactions involving the cyano group.

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in etherification steps.

- Temperature Control: Lower temperatures (0–25°C) reduce side reactions like cyano group hydrolysis .

Q. What computational methods are suitable for predicting its biological interactions?

- Molecular Docking: Simulate binding affinity with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina.

- Density Functional Theory (DFT): Calculate charge distribution to identify reactive sites (e.g., electron-deficient cyano carbon) .

Q. How do structural analogs of this compound compare in pharmacological activity?

Analogs with fluorine substituents (e.g., 2-fluoro-4-methoxyphenylacetonitrile) show enhanced metabolic stability due to reduced CYP450-mediated oxidation. Conversely, replacing the methoxy group with a hydroxyl group increases polarity but reduces blood-brain barrier permeability .

Q. How can contradictions in reported spectroscopic data be resolved?

Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or pH variations. Cross-validate using multiple techniques:

- Compare experimental IR and MS data with computational predictions.

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What strategies mitigate side reactions during functionalization of the cyano group?

- Protection/Deprotection: Temporarily convert the cyano group to an amine using LiAlH₄, perform desired reactions, then regenerate the cyano group via oxidation.

- Microwave-Assisted Synthesis: Accelerate reaction kinetics to minimize decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.